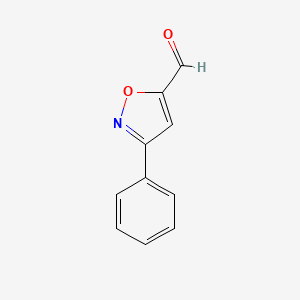

3-Phenylisoxazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXMDUKWIYIKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463657 | |

| Record name | 3-PHENYLISOXAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72418-40-7 | |

| Record name | 3-PHENYLISOXAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenylisoxazole-5-carbaldehyde: Strategies, Mechanisms, and Protocols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-phenylisoxazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, and the presence of a reactive carbaldehyde moiety at the 5-position offers a versatile handle for further molecular elaboration. This document explores two primary synthetic strategies: a linear approach involving the construction of the isoxazole ring followed by functional group manipulation, and a convergent approach utilizing the direct formylation of a pre-formed 3-phenylisoxazole core. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient synthesis of this valuable intermediate.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic properties of the isoxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of novel drug candidates. This compound, in particular, serves as a crucial intermediate, allowing for the introduction of various pharmacophores through reactions of the aldehyde group, such as reductive amination, Wittig reactions, and condensations.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached through two principal routes, each with its own set of advantages and considerations.

Strategy A: Linear Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Oxidation

This classical and robust approach involves the initial construction of a 3-phenylisoxazole ring bearing a precursor functional group at the 5-position, which is then converted to the desired aldehyde. The cornerstone of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1]

Strategy B: Convergent Synthesis via Vilsmeier-Haack Formylation

A more direct, though potentially more challenging, approach is the direct introduction of the formyl group onto a pre-synthesized 3-phenylisoxazole core. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3]

In-Depth Analysis of Synthetic Route A: Cycloaddition and Oxidation

This linear sequence offers excellent control over regioselectivity and is often the more reliable method for accessing the target compound.

Step 1: Synthesis of 3-Phenyl-5-hydroxymethylisoxazole via 1,3-Dipolar Cycloaddition

The key transformation in this step is the 1,3-dipolar cycloaddition of benzonitrile oxide with a suitable three-carbon dipolarophile, such as propargyl alcohol. Benzonitrile oxide is a reactive intermediate and is typically generated in situ to avoid its dimerization to a furoxan.[4] A common method for its generation is the dehydrohalogenation of benzohydroximoyl chloride, which is itself prepared from benzaldehyde oxime.

Mechanism:

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The benzonitrile oxide (the 1,3-dipole) reacts with the carbon-carbon triple bond of propargyl alcohol (the dipolarophile) to form the five-membered isoxazole ring. The regioselectivity of the cycloaddition is governed by both steric and electronic factors, with the phenyl group of the nitrile oxide and the hydroxymethyl group of the alkyne dictating the formation of the desired 3,5-disubstituted isoxazole.

Figure 1: General workflow for the synthesis of 3-phenyl-5-hydroxymethylisoxazole.

Experimental Protocol: Synthesis of 3-Phenyl-5-hydroxymethylisoxazole

-

Preparation of Benzohydroximoyl Chloride: To a stirred solution of benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude benzohydroximoyl chloride, which is often used in the next step without further purification.

-

1,3-Dipolar Cycloaddition: To a solution of the crude benzohydroximoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et3N) (1.1 eq) dropwise at 0 °C. The triethylamine serves to generate the benzonitrile oxide in situ. Allow the reaction to stir at room temperature overnight. After completion (monitored by TLC), wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 3-phenyl-5-hydroxymethylisoxazole.

Step 2: Oxidation of 3-Phenyl-5-hydroxymethylisoxazole to this compound

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Several mild oxidizing agents are suitable for this transformation, with Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC) being common choices.

Mechanism (Dess-Martin Oxidation):

The Dess-Martin periodinane is a hypervalent iodine compound that facilitates the oxidation of alcohols under mild conditions. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular elimination of acetic acid and the reduced iodine species, yielding the aldehyde.

Figure 2: Experimental workflow for the oxidation step.

Experimental Protocol: Oxidation using Dess-Martin Periodinane

-

To a solution of 3-phenyl-5-hydroxymethylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

In-Depth Analysis of Synthetic Route B: Vilsmeier-Haack Formylation

This convergent approach offers the potential for a more streamlined synthesis, provided the formylation of the 3-phenylisoxazole core is efficient and regioselective.

Step 1: Synthesis of 3-Phenylisoxazole

The starting material for this route, 3-phenylisoxazole, can be synthesized through several methods. A common approach is the reaction of a β-diketone equivalent with hydroxylamine. For instance, the condensation of benzoylacetaldehyde or its enol ether with hydroxylamine will yield the desired product. An alternative is the cycloaddition of benzonitrile oxide with acetylene.

Experimental Protocol: Synthesis of 3-Phenylisoxazole from Acetophenone

-

Formation of the Chalcone: A mixture of acetophenone (1.0 eq) and a suitable orthoformate ester (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) is heated to generate the corresponding enol ether.

-

Cyclization with Hydroxylamine: The crude enol ether is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a protic solvent like ethanol. The reaction mixture is typically heated at reflux. Upon cooling, the 3-phenylisoxazole product often precipitates and can be collected by filtration, or it can be extracted and purified by chromatography or recrystallization.

Step 2: Vilsmeier-Haack Formylation of 3-Phenylisoxazole

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF), is a potent electrophile used to introduce a formyl group onto activated aromatic rings.[2][3][5] The success of this reaction on 3-phenylisoxazole depends on the electron density of the isoxazole ring. The phenyl group at the 3-position is electron-withdrawing, which may deactivate the ring towards electrophilic substitution. However, the heteroatoms in the ring can influence the electron distribution and direct the substitution. For isoxazoles, electrophilic attack is generally favored at the C4 position. However, in this case, the desired product is the 5-carbaldehyde. While less common, substitution at C5 can occur under certain conditions or with specific substitution patterns.

Mechanism:

The Vilsmeier reagent, a chloroiminium ion, is generated from the reaction of POCl3 and DMF. This electrophile then attacks the isoxazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.

Figure 3: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

To a flask containing anhydrous DMF at 0 °C, add POCl3 dropwise with stirring under an inert atmosphere. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3-phenylisoxazole in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-100 °C for several hours. The reaction progress should be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound. Note: The regioselectivity of this reaction may yield a mixture of isomers, which would require careful separation.

Comparative Analysis and Data Summary

| Feature | Strategy A: Cycloaddition & Oxidation | Strategy B: Vilsmeier-Haack Formylation |

| Overall Yield | Generally moderate to good, dependent on the efficiency of both steps. | Can be variable; potentially lower yields due to ring deactivation. |

| Regioselectivity | Excellent control, reliably yields the 5-substituted product. | May produce a mixture of 4- and 5-formylated isomers, requiring separation. |

| Scalability | Both steps are generally scalable. | The Vilsmeier-Haack reaction can be scaled, but purification of isomers may be challenging. |

| Reagent Toxicity | Dess-Martin periodinane is a mild oxidant; NCS is a corrosive solid. | POCl3 is highly corrosive and reacts violently with water. |

| Number of Steps | Typically 2-3 steps from commercially available starting materials. | Can be a 2-step process from simple precursors. |

Conclusion and Future Perspectives

Both synthetic strategies presented in this guide offer viable pathways to this compound. The choice of route will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and purification capabilities. The linear approach via 1,3-dipolar cycloaddition and subsequent oxidation (Strategy A) is often favored for its high regioselectivity and reliability, making it ideal for the unambiguous synthesis of the target compound. The Vilsmeier-Haack formylation (Strategy B) presents a more convergent and potentially shorter route, though it may be complicated by issues of regioselectivity and the handling of hazardous reagents.

Future research in this area may focus on the development of more efficient and greener catalytic methods for both the cycloaddition and oxidation steps in Strategy A. For Strategy B, further investigation into directing groups or alternative formylating agents could improve the regioselectivity of the Vilsmeier-Haack reaction on the isoxazole nucleus. The continued development of robust synthetic methods for valuable intermediates like this compound will undoubtedly accelerate the discovery of new and improved isoxazole-based therapeutics.

References

3-Phenylisoxazole-5-carbaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Phenylisoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No: 72418-40-7), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will dissect its structural architecture through a synthesis of spectroscopic and crystallographic data, elucidate common synthetic pathways, and explore its reactivity. This document is intended for researchers, scientists, and drug development professionals who leverage complex heterocyclic scaffolds to engineer novel chemical entities.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in chemical sciences.[1] Its unique electronic properties and the inherent reactivity of the N-O bond make it a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active agents with analgesic, anti-inflammatory, antibacterial, and antiviral properties.[1] The stability of the isoxazole ring allows for extensive functionalization, while its capacity for controlled ring-cleavage under specific reductive or basic conditions provides access to valuable difunctionalized intermediates like 1,3-dicarbonyls and γ-amino alcohols.[1]

This compound is a prime exemplar of a functionalized isoxazole. It serves not as an end-product but as a versatile synthetic intermediate, where the aldehyde group provides a reactive handle for constructing more complex molecular architectures.[2][3] Understanding its precise molecular structure is therefore paramount for predicting its reactivity and designing rational synthetic strategies.

Core Molecular Architecture and Physicochemical Properties

The fundamental identity of this compound is defined by its constituent parts: a phenyl group at the 3-position, the core isoxazole heterocycle, and a carbaldehyde functional group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | [4][5] |

| Molecular Weight | 173.17 g/mol | [4][5] |

| CAS Number | 72418-40-7 | [4] |

| Physical Form | Solid | [4][5] |

| Melting Point | 73-77 °C | [4][5] |

| SMILES | O=Cc1cc(no1)-c2ccccc2 | [4][5] |

| InChI Key | SZXMDUKWIYIKKS-UHFFFAOYSA-N | [4][5] |

The planarity of the molecule is a key structural feature. Crystallographic studies on closely related phenylisoxazole derivatives reveal that the phenyl and isoxazole rings are often nearly coplanar.[6][7] This planarity influences the molecule's packing in the solid state and can affect its interaction with biological targets.

Definitive Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the this compound structure relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While a dedicated spectrum for this specific compound is not publicly available, we can reliably predict the key resonances based on extensive data from analogous structures.[2][6][8]

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehydic proton is the most distinct, appearing as a singlet significantly downfield (δ ≈ 9.9-10.1 ppm) due to the deshielding effect of the carbonyl group. The lone proton on the isoxazole ring (at C4) would appear as a sharp singlet, typically in the δ 7.0-7.5 ppm region.[9] The five protons of the phenyl group would produce a complex multiplet pattern in the aromatic region (δ ≈ 7.4-8.0 ppm).

-

¹³C NMR: The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 180-195 ppm.[10] The carbons of the isoxazole and phenyl rings would resonate in the δ 110-170 ppm range.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aldehyde (-CHO) | 9.9 – 10.1 (s) | 180 – 195 | Highly deshielded by electronegative oxygen. |

| Isoxazole H4 | 7.0 – 7.5 (s) | ~100-110 | Aromatic proton on an electron-deficient ring. |

| Phenyl (Ar-H) | 7.4 – 8.0 (m) | 125 – 135 | Standard aromatic region. |

| Isoxazole C3, C5 | N/A | 160 – 175 | Carbons attached to heteroatoms in an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by a very strong, sharp absorption band between 1690-1715 cm⁻¹ , which is unequivocally indicative of the C=O stretch of an aromatic aldehyde.[2][3] Other key bands would include C=N stretching from the isoxazole ring (≈1500-1600 cm⁻¹) and aromatic C=C stretching vibrations (≈1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and fragmentation pathways. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₇NO₂ by yielding a molecular ion peak ([M]+) at an m/z value of 173.0477.[2][4] Common fragmentation pathways would likely involve the initial loss of the formyl radical (•CHO) or carbon monoxide (CO), followed by the characteristic cleavage of the weak N-O bond in the isoxazole ring.[1]

Synthesis and Chemical Reactivity

The construction of the 3-phenylisoxazole core is typically achieved through established heterocyclic chemistry protocols. One of the most robust methods is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[1][11][12] Alternatively, the reaction of hydroxylamine with a 1,3-dicarbonyl precursor is a widely used approach.[1]

The true synthetic value of this molecule lies in the reactivity of its aldehyde group. This functionality serves as a versatile electrophilic site for a host of transformations, making it a critical building block for creating libraries of derivatives.

As illustrated, the aldehyde can be readily converted into:

-

Hydrazones: Condensation with hydrazine derivatives is a common strategy to produce compounds with potent biological activities, including antitubercular properties.[2][3][13]

-

Carboxylic Acids: Oxidation of the aldehyde furnishes the corresponding 3-phenylisoxazole-5-carboxylic acid, another valuable intermediate used in developing enzyme inhibitors.[14][15]

-

Alcohols: Reduction provides access to the primary alcohol, which can be used in ester or ether synthesis.

-

Imines (Schiff bases): Reaction with primary amines opens pathways to a vast range of substituted derivatives.

Conclusion and Future Outlook

This compound is a structurally well-defined and synthetically valuable molecule. Its architecture, confirmed by a suite of spectroscopic methods, features a near-planar arrangement of a phenyl ring and an aromatic isoxazole core, functionalized with a highly reactive aldehyde group. This combination of a stable, drug-like scaffold and a versatile chemical handle makes it an indispensable tool for medicinal chemists and materials scientists. Its continued use as a foundational building block is expected to fuel the discovery of novel therapeutics and functional materials, underscoring the critical importance of understanding its core molecular structure.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Phenylisoxazole-5-carboxaldehyde 97 72418-40-7 [sigmaaldrich.com]

- 5. 3-苯基异噁唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 14. 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Phenylisoxazole-5-carbaldehyde: A Technical Guide for Researchers

Introduction to 3-Phenylisoxazole-5-carbaldehyde

This compound is a heterocyclic aldehyde with a molecular formula of C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for the elaboration of more complex molecules, making this compound a valuable intermediate in drug discovery and organic synthesis.[2][3][4][5] Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity in these applications.

Below is the chemical structure of this compound:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of derivatives, the following sections outline the expected ¹H and ¹³C NMR spectral characteristics of this compound.

¹H NMR Spectroscopy

Experimental Protocol (Typical):

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H |

| Isoxazole-H4 | 7.0 - 7.2 | Singlet (s) | 1H |

| Phenyl-H (ortho) | 7.8 - 8.0 | Multiplet (m) | 2H |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H |

Interpretation:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.

-

Isoxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to resonate as a singlet between δ 7.0 and 7.2 ppm. Its precise chemical shift can be influenced by the solvent.

-

Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (δ 7.4-8.0 ppm). The two ortho-protons are generally the most deshielded due to their proximity to the isoxazole ring and will likely appear as a multiplet further downfield. The meta- and para-protons are expected to resonate as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy

Experimental Protocol (Typical):

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to singlets for each unique carbon.

-

Process and reference the spectrum, usually to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Isoxazole C5 | 170 - 175 |

| Isoxazole C3 | 160 - 165 |

| Phenyl C (ipso) | 128 - 132 |

| Phenyl C (ortho, meta, para) | 125 - 135 |

| Isoxazole C4 | 100 - 105 |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of δ 185-195 ppm.

-

Isoxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical shifts. C5, being adjacent to the aldehyde, will be downfield (δ 170-175 ppm). C3, attached to the phenyl group, will also be in the downfield region (δ 160-165 ppm). C4 is anticipated to be the most upfield of the isoxazole carbons (δ 100-105 ppm).

-

Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ 125-135 ppm). The ipso-carbon (attached to the isoxazole ring) may be difficult to observe due to quaternization and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

-

For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Place a small amount of the solid sample on the ATR crystal or mix with KBr and press into a pellet.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected IR Data:

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Medium, often two bands |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |

| Isoxazole ring vibrations | 1500 - 1300 | Medium |

| Aromatic C-H bend | 900 - 675 | Strong |

Interpretation:

-

Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the strong C=O stretching absorption around 1700 cm⁻¹ and the two medium C-H stretching bands near 2820 and 2720 cm⁻¹. The latter are particularly useful as few other functional groups absorb in this region.

-

Aromatic and Heteroaromatic Rings: The presence of the phenyl and isoxazole rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Typical):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected MS Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of this compound.

-

Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form an [M-H]⁺ ion (m/z 172) and the loss of the entire aldehyde group (CHO) to form a [M-CHO]⁺ ion (m/z 144). Further fragmentation of the phenylisoxazole core would also be expected.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic profile of this compound presented in this guide, while based on extrapolation from its derivatives and fundamental principles, provides a solid foundation for its characterization. The key identifying features are the downfield aldehyde proton in the ¹H NMR spectrum, the aldehyde carbonyl carbon in the ¹³C NMR spectrum, the characteristic C=O and aldehyde C-H stretches in the IR spectrum, and the molecular ion peak at m/z 173 in the mass spectrum. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and assess the purity of this compound in their research and development endeavors.

References

The Versatile Scaffold: A Technical Guide to 3-Phenylisoxazole-5-carbaldehyde in Medicinal Chemistry

Introduction: The Isoxazole Core and Its Significance in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The inherent polarity and hydrogen bonding capabilities of the isoxazole moiety contribute to its favorable interactions with biological targets. This guide delves into the specific potential of a key derivative, 3-Phenylisoxazole-5-carbaldehyde, as a versatile starting material for the development of a diverse array of bioactive compounds. We will explore its synthesis, derivatization strategies, and the pharmacological applications of the resulting molecules, providing a comprehensive resource for researchers and drug development professionals.

Core Synthesis: Crafting the this compound Building Block

The strategic placement of a phenyl group at the 3-position and a carbaldehyde at the 5-position of the isoxazole ring provides a molecule with both a lipophilic domain and a reactive handle for further chemical modifications. The synthesis of this key intermediate can be approached through several established methodologies in heterocyclic chemistry. Two prominent and reliable routes are the 1,3-dipolar cycloaddition and the Vilsmeier-Haack formylation.

Methodology 1: 1,3-Dipolar Cycloaddition Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and regioselective method for the construction of the isoxazole ring.[1] For the synthesis of this compound, this involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with a protected propargyl aldehyde equivalent.

Experimental Protocol: Synthesis of 3-Phenyl-5-(diethoxymethyl)isoxazole followed by Deprotection

-

Step 1: Generation of Benzonitrile Oxide: To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). Triethylamine (1.2 eq) is then added dropwise at 0 °C to facilitate the elimination of HCl and generate the benzonitrile oxide in situ.

-

Step 2: Cycloaddition with Propargyl Aldehyde Diethyl Acetal: To the freshly generated benzonitrile oxide solution, propargyl aldehyde diethyl acetal (1.2 eq) is added. The reaction mixture is then heated to reflux and stirred for several hours until the cycloaddition is complete (monitored by TLC).

-

Step 3: Work-up and Purification of 3-Phenyl-5-(diethoxymethyl)isoxazole: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-phenyl-5-(diethoxymethyl)isoxazole.

-

Step 4: Acetal Deprotection to Yield this compound: The purified acetal is dissolved in a mixture of acetone and water containing a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Step 5: Final Work-up and Isolation: The reaction mixture is neutralized with a saturated sodium bicarbonate solution and the acetone is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a solid. The product can be further purified by recrystallization.

References

Introduction: The Strategic Importance of 3-Phenylisoxazole-5-carbaldehyde in Synthetic Chemistry

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Phenylisoxazole-5-carbaldehyde

The isoxazole ring system is a cornerstone pharmacophore in modern drug discovery, valued for its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bond interactions with biological targets.[1] Isoxazole derivatives are integral to a range of pharmaceuticals, from COX-2 inhibitors like valdecoxib to beta-lactamase-resistant antibiotics such as cloxacillin and flucloxacillin.[2] Within this privileged class of heterocycles, this compound stands out as a versatile and highly valuable synthetic intermediate. Its strategic importance lies in the reactive aldehyde group at the C5 position, which serves as a gateway for a multitude of chemical transformations.

This guide provides an in-depth exploration of the reactivity of this aldehyde group. We will dissect the underlying electronic principles that govern its behavior and present detailed, field-proven protocols for its key transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this powerful building block in their synthetic campaigns.

Core Principles: Electronic Landscape of the Isoxazole Ring

To understand the reactivity of the C5-aldehyde, one must first appreciate the electronic nature of the parent isoxazole ring. The isoxazole moiety is a five-membered aromatic heterocycle containing two electronegative heteroatoms, oxygen and nitrogen, in a 1,2-relationship.[1] This arrangement creates a distinct electronic environment that profoundly influences the attached functional groups.

-

Electron-Withdrawing Character: The isoxazole ring is considered a π-excessive heterocycle, yet it exhibits a significant electron-withdrawing (inductive) effect.[1] The pyridine-type nitrogen atom, in particular, acts as an electron sink, polarizing the ring system. This deactivates the ring toward electrophilic substitution compared to other five-membered heterocycles like furan but, crucially, enhances the electrophilicity of substituents.

-

Activation of the C5-Aldehyde: The electron-withdrawing nature of the isoxazole ring directly impacts the C5-carbaldehyde group. The carbonyl carbon is rendered significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack than a standard benzaldehyde. This heightened reactivity is a key synthetic advantage.

-

Acidity of Ring Protons: Computational and experimental studies have shown that deprotonation of the isoxazole ring occurs most readily at the C5 position.[3] While the aldehyde group replaces this proton in our molecule of interest, this inherent acidity underscores the electron-deficient character of the C5 carbon, which supports the electrophilicity of the attached aldehyde.

The following diagram illustrates the inductive electron-withdrawing effect of the isoxazole ring, which enhances the electrophilicity (δ+) of the aldehyde carbon, making it a prime target for nucleophiles.

Caption: Electronic activation of the C5-aldehyde group.

Key Synthetic Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound allows for a wide array of high-yielding transformations. We will now detail the protocols for the most critical and synthetically useful reactions.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are paramount for extending the carbon skeleton and introducing new functional groups, forming the basis for many drug discovery efforts.

The reaction with hydrazine derivatives to form hydrazones is a robust and fundamental transformation. These products are not merely derivatives; they are often the target molecules themselves, exhibiting significant biological activities, including antitubercular properties.[4][5]

Mechanism Insight: This reaction is a classic nucleophilic addition-elimination. The nitrogen of the hydrazine (or semicarbazide) attacks the electrophilic aldehyde carbon, followed by dehydration to yield the stable C=N double bond. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, further increasing the carbon's electrophilicity.

Caption: Workflow for Hydrazone/Semicarbazone Synthesis.

Experimental Protocol: Synthesis of this compound Isonicotinylhydrazone [4][5]

This protocol is adapted from the synthesis of antitubercular agents and exemplifies a reliable method for hydrazone formation.

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 173.17 mg) in 20 mL of methanol with gentle heating.

-

Reagent Preparation: In a separate beaker, prepare a solution of isoniazid (isonicotinylhydrazide) (1.0 mmol, 137.14 mg) in a hot methanol-water mixture (24 mL, v/v 10:2).

-

Addition: Add the hot isoniazid solution dropwise to the aldehyde solution over a period of 20 minutes with continuous stirring.

-

Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold methanol (2 x 5 mL) and then with distilled water. Dry the purified product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

| Reagent | M.W. | Amount (mmol) | Volume/Mass |

| This compound | 173.17 | 1.0 | 173.17 mg |

| Isoniazid | 137.14 | 1.0 | 137.14 mg |

| Methanol | - | - | ~40 mL |

| Water | - | - | ~4 mL |

| Glacial Acetic Acid | - | Catalytic | 2-3 drops |

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[6] This reaction is widely used to synthesize electron-deficient alkenes, which are versatile intermediates for subsequent Michael additions or cycloadditions.[7][8]

Mechanism Insight: The base (e.g., piperidine) deprotonates the active methylene compound to generate a resonance-stabilized carbanion (nucleophile). This carbanion then attacks the highly electrophilic C5-aldehyde carbon. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration (elimination of water) to yield the final condensed product.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-((3-phenylisoxazol-5-yl)methylene)malononitrile

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 mmol, 173.17 mg) and malononitrile (1.1 mmol, 72.67 mg) in 15 mL of absolute ethanol.

-

Catalyst Addition: Add piperidine (0.2 mmol, ~20 µL) as a catalyst to the stirring solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often accompanied by the formation of a precipitate. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold ethanol to remove residual catalyst and unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 40-50 °C. The product is often of high purity, but recrystallization from ethanol or isopropanol can be performed if needed.

| Reagent | M.W. | Amount (mmol) | Volume/Mass |

| This compound | 173.17 | 1.0 | 173.17 mg |

| Malononitrile | 66.06 | 1.1 | 72.67 mg |

| Ethanol | - | - | 15 mL |

| Piperidine | 85.15 | 0.2 | ~20 µL |

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation that opens the door to a new class of derivatives, such as amides and esters, which are prevalent in medicinal chemistry.[9]

Experimental Protocol: Synthesis of 3-Phenylisoxazole-5-carboxylic acid

A mild oxidizing agent like potassium permanganate in a basic solution is effective for this transformation.

-

Setup: Suspend this compound (1.0 mmol, 173.17 mg) in a mixture of 10 mL of acetone and 5 mL of water in a 100 mL flask.

-

Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄) (1.2 mmol, 189.6 mg) in 10 mL of water.

-

Oxidation: Cool the aldehyde suspension in an ice bath. Add the KMnO₄ solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8-12 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and only the brown MnO₂ precipitate remains.

-

Workup: Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with water.

-

Isolation: Transfer the filtrate to a separatory funnel and acidify with 2M HCl until the pH is ~2. The carboxylic acid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.

Reduction to Alcohol

Reduction of the aldehyde to the corresponding primary alcohol, (3-phenylisoxazol-5-yl)methanol, provides a useful building block with a nucleophilic hydroxyl group, enabling further derivatization through etherification or esterification.

Experimental Protocol: Synthesis of (3-Phenylisoxazol-5-yl)methanol

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Setup: Dissolve this compound (1.0 mmol, 173.17 mg) in 15 mL of methanol in a 50 mL round-bottom flask.

-

Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

-

Workup: Remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Synthesis of the Starting Material: A Note on [3+2] Cycloaddition

The primary route for constructing the 3-phenylisoxazole core is through a [3+2] cycloaddition reaction.[10][11] A common strategy involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. This provides a reliable and modular approach to the core structure.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is more than a simple heterocyclic aldehyde; it is a synthetically enabling scaffold. The electron-withdrawing nature of the isoxazole ring activates the C5-aldehyde, making it a reliable and versatile handle for constructing diverse molecular architectures. The protocols detailed in this guide for condensation, oxidation, and reduction reactions provide a robust toolkit for researchers in medicinal chemistry and materials science. By understanding the core electronic principles and mastering these key transformations, scientists can effectively harness the power of this intermediate to accelerate the discovery and development of novel chemical entities.

References

- 1. Isoxazole_Chemicalbook [chemicalbook.com]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on Isoxazole Ring Formation Mechanisms

<-3a--22_in-depth_technical_guide_on_isoxazole_ring_formation_mechanisms_22_>

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1][2][3][4][5] Its remarkable versatility and ability to modulate the physicochemical properties of molecules have led to its incorporation into a wide array of pharmacologically active compounds, including anti-inflammatory agents like parecoxib, antibiotics such as sulfamethoxazole, and antirheumatic drugs like leflunomide.[3][4] The stability conferred by its aromatic character, combined with its capacity for diverse substitution patterns, makes the isoxazole moiety a critical building block for modern synthetic chemists.[6][7]

This guide provides a comprehensive technical overview of the core synthetic strategies for constructing the isoxazole ring. We will delve into the mechanistic underpinnings of the most prevalent and robust formation pathways, offering field-proven insights into experimental design and optimization. The focus will be on not just the "how" but the "why" of these transformations, empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategy I: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most powerful and widely utilized method for isoxazole synthesis.[2][8][9][10][11] This approach offers a direct and often highly regioselective route to substituted isoxazoles.[10][12]

Mechanism & Causality

The reaction proceeds via a concerted, pericyclic mechanism where the terminal atoms of the nitrile oxide simultaneously form new sigma bonds with the π-system of the alkyne.[10] The regiochemical outcome—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is governed by Frontier Molecular Orbital (FMO) theory. Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many common substrates, the dominant interaction is between the nitrile oxide LUMO and the alkyne HOMO, leading to the 3,5-disubstituted regioisomer.[13]

A critical aspect of this strategy is the generation of the nitrile oxide, which is often unstable and prone to dimerization.[12] Therefore, in situ generation is the universally preferred method. The two primary precursors for nitrile oxides are:

-

Aldoximes: Oxidation of aldoximes using a mild oxidant is a common and effective method. A variety of oxidants can be employed, including N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[8][9][12] The choice of oxidant is crucial; it must be reactive enough to convert the oxime to the nitrile oxide but not so harsh that it degrades the starting materials or the product.

-

Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides (generated from oximes and a chlorinating agent like NCS) with a non-nucleophilic base such as triethylamine also provides a clean entry to nitrile oxides.

The use of copper(I) catalysts has become a significant advancement, promoting high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes and minimizing side reactions.[12][14]

Visualizing the 1,3-Dipolar Cycloaddition Pathway

Caption: Mechanism of Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

Field-Validated Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable, one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles, adapted from established methodologies.[9][12] It leverages the in situ generation of the nitrile oxide from an aldehyde, ensuring high efficiency and minimizing the handling of unstable intermediates.

Self-Validation: The success of this protocol is validated at each stage. Oxime formation can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with expected yields providing a benchmark for success.

Methodology:

-

Step 1: Oxime Formation.

-

To a solution of the starting aldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Causality Check: The basic conditions facilitate the nucleophilic attack of hydroxylamine on the aldehyde carbonyl. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

-

-

Step 2: Nitrile Oxide Generation.

-

To the reaction mixture containing the freshly formed oxime, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

-

Causality Check: Chloramine-T acts as a mild oxidizing agent to convert the oxime to the highly reactive nitrile oxide intermediate. The portion-wise addition helps control any potential exotherm.

-

-

Step 3: Cycloaddition.

-

Add the terminal alkyne (1.0 eq), copper(II) sulfate pentahydrate (0.03 eq), and a source of Cu(I) such as sodium ascorbate or copper turnings (catalytic amount).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 4-8 hours.

-

Causality Check: The copper(I) catalyst coordinates with the terminal alkyne, activating it for a highly regioselective cycloaddition with the nitrile oxide, strongly favoring the 3,5-disubstituted product.[12]

-

Monitor the reaction by TLC for the disappearance of the alkyne and the appearance of the isoxazole product.

-

-

Work-up and Purification.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

-

| Reactant Combination Example | Yield (%) | Reference |

| Benzaldehyde + Phenylacetylene | 60-85% | [1] |

| Cinnamaldehyde + 1-Ethynylcyclohexene | ~75% | [12] |

| 4-Chlorobenzaldehyde + 1-Heptyne | ~80% | [12] |

Core Synthetic Strategy II: Cyclocondensation with 1,3-Dicarbonyl Compounds

The reaction of hydroxylamine with a 1,3-dicarbonyl compound (or a synthetic equivalent) is a classical and fundamental method for constructing the isoxazole ring.[3][4][6] This approach is often referred to as the Claisen or Paal-Knorr isoxazole synthesis.[3][15][16]

Mechanism & Causality

This reaction is a condensation-cyclization sequence. The key challenge, particularly with unsymmetrical 1,3-diketones, is controlling the regioselectivity.[3][4] The reaction typically proceeds as follows:

-

Initial Condensation: The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons. The choice of which carbonyl is attacked first is the regiochemistry-determining step. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked preferentially.

-

Intermediate Formation: This attack leads to a hemiaminal-like intermediate, which quickly dehydrates to form an oxime or enaminone intermediate.

-

Cyclization: The hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group.

-

Dehydration: A final dehydration step from the resulting cyclic hemiaminal yields the aromatic isoxazole ring.[6]

Controlling the reaction pH is a critical experimental parameter. Acidic conditions can activate the carbonyls for attack, but strongly acidic conditions can protonate the hydroxylamine, reducing its nucleophilicity. Basic conditions can deprotonate the hydroxylamine, increasing its nucleophilicity, but may also promote undesired side reactions of the dicarbonyl compound. The use of β-enamino diketones and Lewis acids has been shown to provide excellent regiochemical control under mild conditions.[3][4][17]

Visualizing the Cyclocondensation Pathway

Caption: Mechanism of Isoxazole Synthesis via Cyclocondensation.

Field-Validated Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol details the straightforward synthesis of 3,5-dimethylisoxazole from acetylacetone (a symmetric 1,3-dicarbonyl), which obviates the issue of regioselectivity.

Self-Validation: The reaction can be monitored for the consumption of starting materials via TLC. The final product is often a crystalline solid or a liquid with a distinct boiling point. Purity and identity are confirmed by melting point (if solid), NMR, and MS analysis.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq) and ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.

-

Causality Check: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt and to buffer the reaction medium, maintaining a mildly acidic to neutral pH optimal for condensation.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Causality Check: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.[10]

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.

-

If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.

-

If the product is an oil, extract it into a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or recrystallization as appropriate to yield pure 3,5-dimethylisoxazole.

-

Conclusion and Future Outlook

The synthesis of the isoxazole ring is a mature field, dominated by the robust and versatile 1,3-dipolar cycloaddition and the classical cyclocondensation of 1,3-dicarbonyls. The choice between these core strategies is dictated by the desired substitution pattern, the availability of starting materials, and considerations of regioselectivity. As demonstrated, modern advancements, such as copper-catalyzed cycloadditions and regiocontrolled condensations using specialized substrates, have significantly enhanced the precision and efficiency of isoxazole synthesis.[3][4][12]

Future research will likely continue to focus on developing more sustainable and atom-economical methods. The use of greener solvents, novel catalytic systems (including biocatalysis), and flow chemistry approaches will be instrumental in refining these essential transformations, ensuring that the privileged isoxazole scaffold remains readily accessible to researchers pushing the boundaries of science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Isoxazole synthesis [organic-chemistry.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance and Synthesis of a Key Heterocyclic Building Block

An In-Depth Technical Guide for the Synthesis of 3-Phenylisoxazole-5-carbaldehyde

This compound is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its isoxazole core is a privileged scaffold found in numerous bioactive molecules and approved drugs, acting as a versatile pharmacophore that can engage in various biological interactions.[1][2] The presence of a phenyl group at the 3-position and a reactive carbaldehyde (formyl) group at the 5-position makes this molecule a crucial intermediate for the synthesis of a diverse array of more complex derivatives, including semicarbazones and isonicotinylhydrazones with potential antitubercular and other therapeutic activities.[3][4][5][6]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each route, the critical considerations for selecting starting materials, and the practical logic behind the experimental protocols. Our focus is on providing a self-validating framework for synthesis, grounded in established chemical principles and authoritative literature.

Chapter 1: The [3+2] Cycloaddition Pathway: A Convergent and Modular Approach

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as one of the most efficient and modular strategies for constructing the isoxazole ring.[1][7] This method involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile) to regioselectively form the five-membered heterocycle. The power of this approach lies in its convergent nature, where two key fragments are synthesized separately and then combined in the final ring-forming step.

Core Principle & Mechanistic Insight

The reaction proceeds via a concerted pericyclic mechanism. Benzonitrile oxide, generated in situ, reacts with a terminal alkyne bearing a formyl or protected formyl group. The regioselectivity, which dictates the formation of the 3,5-substituted isoxazole over the 3,4-isomer, is governed by the electronic and steric properties of the interacting frontier molecular orbitals of the dipole and dipolarophile.

Starting Material I: The Benzonitrile Oxide Precursor

The most common and practical laboratory method for generating benzonitrile oxide is the dehydrohalogenation of a benzohydroximoyl halide. This precursor is typically formed in situ from a readily available starting material.

-

Benzaldehyde Oxime: The journey begins with benzaldehyde, which is converted to benzaldehyde oxime via a simple condensation reaction with hydroxylamine. This oxime is the direct precursor to the reactive intermediate.

-

Halogenating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice for converting the oxime to the corresponding benzohydroximoyl chloride.[7]

-

Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then added to effect the elimination of HCl, generating the transient benzonitrile oxide dipole.[7][8]

Starting Material II: The Formyl-Containing Alkyne

The choice of the alkyne partner is critical as it introduces the C4, C5, and the C5-substituent of the final isoxazole ring.

-

Propargyl Aldehyde (Propiolaldehyde): This is the most direct alkyne. However, its high reactivity and propensity to polymerize can complicate the reaction.

-

Protected Aldehyde Equivalents: A more robust strategy involves using a protected form of propargyl aldehyde. Propargyl aldehyde diethyl acetal is a common and commercially available choice. The acetal group is stable under the cycloaddition conditions and can be easily hydrolyzed back to the aldehyde in the final step using a mild acid workup.

Experimental Protocol: [3+2] Cycloaddition Route

Step 1: In Situ Generation of Benzonitrile Oxide and Cycloaddition

-

To a stirred solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours until the formation of benzohydroximoyl chloride is complete (monitored by TLC).

-

Add the protected alkyne, propargyl aldehyde diethyl acetal (1.2 eq), to the reaction mixture.

-

Cool the mixture to 0 °C and add triethylamine (1.5 eq) dropwise. The base will induce the formation of benzonitrile oxide, which is immediately trapped by the alkyne.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, filter the reaction mixture to remove triethylammonium salts and concentrate the filtrate under reduced pressure.

Step 2: Acetal Deprotection

-

Dissolve the crude product from Step 1 in a mixture of acetone and 1M aqueous HCl.

-

Stir the solution at room temperature for 2-4 hours, monitoring the hydrolysis of the acetal to the aldehyde by TLC.

-

Once the deprotection is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Workflow for [3+2] Cycloaddition Synthesis

Caption: Workflow for the [3+2] cycloaddition synthesis of the target compound.

Chapter 2: The Vilsmeier-Haack Formylation: A Late-Stage Functionalization

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[9][10] In this strategy, a pre-formed 3-phenylisoxazole ring is synthesized first, followed by the electrophilic substitution reaction to install the aldehyde at the C5 position.

Core Principle & Mechanistic Insight

The reaction's power comes from the generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[11] This reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃). The 3-phenylisoxazole ring, being sufficiently electron-rich, undergoes electrophilic attack by the Vilsmeier reagent, preferentially at the C5 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[11]

Starting Material I: The 3-Phenylisoxazole Core

The primary starting material for this route is 3-phenylisoxazole. It can be prepared through several established methods, most commonly via the cyclization of an α,β-unsaturated ketone oxime.

-

Chalcone Formation: Benzaldehyde is condensed with acetone under basic conditions (Claisen-Schmidt condensation) to form benzalacetone (4-phenyl-3-buten-2-one).

-

Oximation: The resulting chalcone is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.

-

Oxidative Cyclization: The oxime is cyclized to 3-phenyl-5-methylisoxazole using an oxidizing agent. To obtain 3-phenylisoxazole directly, one could start with an appropriate phenyl-substituted β-ketoaldehyde derivative and react it with hydroxylamine. A more direct route involves the reaction of benzaldehyde oxime with acetylene under specific catalytic conditions.

Starting Material II: The Vilsmeier Reagent Precursors

The reagent is almost always prepared just before use.

-

N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.

-

Phosphorus Oxychloride (POCl₃): The most common activating agent. Oxalyl chloride or thionyl chloride can also be used.[9]

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF) (used in excess as solvent).

-

Cool the DMF to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) dropwise to the cold DMF with vigorous stirring. A thick, colorless precipitate of the Vilsmeier reagent may form. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 3-phenylisoxazole (1.0 eq) in a minimum amount of anhydrous DMF dropwise to the Vilsmeier reagent suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C for 3-6 hours. Monitor the reaction's progress by TLC.

-

Cool the mixture to room temperature and then pour it slowly and carefully onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Mechanism of Vilsmeier-Haack Formylation

Caption: The Vilsmeier-Haack reaction mechanism for formylating 3-phenylisoxazole.

Comparative Summary of Synthetic Routes

The choice of synthetic strategy depends on factors such as starting material availability, scalability, and the desired substitution pattern on the phenyl ring.

| Feature | [3+2] Cycloaddition Route | Vilsmeier-Haack Route |

| Core Strategy | Convergent Ring Formation | Late-Stage Functionalization |

| Key Starting Materials | Benzaldehyde Oxime, Propargyl Aldehyde Acetal | 3-Phenylisoxazole, DMF, POCl₃ |

| Key Transformation | 1,3-Dipolar Cycloaddition | Electrophilic Aromatic Substitution |

| Advantages | High modularity; allows for easy variation of both the phenyl and the C5 substituent precursors. Often proceeds under mild conditions. | Utilizes a simple and robust formylation reaction. Well-established and high-yielding for many substrates. |

| Disadvantages | Requires handling of potentially unstable nitrile oxide intermediates (in situ generation is key). May require a protection/deprotection sequence for the aldehyde. | Requires the prior synthesis of the 3-phenylisoxazole core. The reaction can be sensitive to moisture and requires careful handling of POCl₃. |

Conclusion

The synthesis of this compound can be approached through several robust and well-documented chemical strategies. The [3+2] cycloaddition offers a highly flexible and convergent pathway, making it ideal for creating diverse analogues by simply changing the starting oxime or alkyne. This route is particularly powerful in a research and drug discovery context. Conversely, the Vilsmeier-Haack formylation represents a more classical, linear approach that is highly effective for the late-stage introduction of the aldehyde onto a pre-existing isoxazole scaffold, making it suitable for scale-up operations where the 3-phenylisoxazole precursor is readily available. The selection of the optimal starting materials and synthetic route will ultimately be guided by the specific objectives of the research program, balancing considerations of modularity, efficiency, and raw material accessibility.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cris.ulima.edu.pe [cris.ulima.edu.pe]

- 6. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 7. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

The Synthetic Versatility of 3-Phenylisoxazole-5-carbaldehyde: A Gateway to Novel Bioactive Derivatives

Introduction: The Strategic Importance of the Isoxazole Scaffold